Dimethyl adipate-d4-1

Food Safety Analytical Chemistry Stable Isotope Dilution Assay

Dimethyl adipate-d4-1 (CAS 55724-08-8) is the deuterium-labeled analog of dimethyl adipate, an aliphatic dicarboxylate ester widely used as a plasticizer and synthetic intermediate. As a stable isotope-labeled compound (SIL), it is specifically designed for use as an internal standard (IS) in mass spectrometry (MS) and quantitative nuclear magnetic resonance (qNMR) applications.

Molecular Formula C8H14O4
Molecular Weight 178.22 g/mol
Cat. No. B12396693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl adipate-d4-1
Molecular FormulaC8H14O4
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)OC
InChIInChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2
InChIKeyUDSFAEKRVUSQDD-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl adipate-d4-1: A Procurement-Ready Deuterated Internal Standard for Precise Quantification


Dimethyl adipate-d4-1 (CAS 55724-08-8) is the deuterium-labeled analog of dimethyl adipate, an aliphatic dicarboxylate ester widely used as a plasticizer and synthetic intermediate [1]. As a stable isotope-labeled compound (SIL), it is specifically designed for use as an internal standard (IS) in mass spectrometry (MS) and quantitative nuclear magnetic resonance (qNMR) applications . The incorporation of four deuterium atoms results in a molecular formula of C₈H₁₀D₄O₄ and a molecular weight of 178.22 g/mol, creating a +4 Da mass shift relative to its unlabeled counterpart . This product is exclusively for research use and not intended for human therapeutic applications [2].

Designed as a deuterated internal standard for stable isotope dilution MS and qNMR
+4 Da mass shift balances spectral separation with minimal isotopic interference
Deuteration at C3/C4 simplifies ¹H NMR spectrum for purity assignment workflows

Dimethyl adipate-d4-1: Why Non-Deuterated Analogs Fail in Critical Analytical Workflows


The primary scientific value of dimethyl adipate-d4-1 is not as a reagent, but as an analytical tool for achieving precise, reproducible quantification. Substituting it with the unlabeled dimethyl adipate (CAS 627-93-0) or a different deuterated analog like dimethyl adipate-d8 (CAS 52089-64-2) will compromise data integrity in distinct ways. The non-deuterated form cannot serve as an internal standard because it is indistinguishable from the target analyte in most detection systems, precluding its use in stable isotope dilution assays [1]. The d8 analog, while also an internal standard, introduces a larger mass shift (+8 Da) which can alter chromatographic retention time and ionization efficiency relative to the analyte, potentially leading to systematic quantification errors [2]. The specific labeling pattern of dimethyl adipate-d4-1 is therefore not arbitrary; it is selected to balance spectral separation from the analyte while minimizing isotopic interference, a choice validated in established methods [3].

Unlabeled dimethyl adipate (CAS 627-93-0)
Cannot be used as an internal standard; it is indistinguishable from the target analyte in MS detection, precluding stable isotope dilution.
Dimethyl adipate-d8 (CAS 52089-64-2)
A larger +8 Da mass shift may alter chromatographic retention time and ionization efficiency relative to the analyte, introducing systematic quantification errors that require method-specific review.

Dimethyl adipate-d4-1: A Data-Driven Guide to Quantitative Differentiation for Informed Procurement


Performance Validation: Dimethyl adipate-d4-1 Enables Sub-ppm Quantification of Plasticizers in Complex Food Matrices

In a validated method for quantifying adipate-based polymeric plasticizers in foods, the use of a deuterated internal standard—specifically dimethyl adipate-d4—enabled stable isotope dilution quantitation [1]. This approach contrasts with external calibration methods, which are susceptible to matrix effects and sample loss during extraction [2].

Plasticizer quantification
Head-to-head
LOD 0.1 mg/kg; RSD 4% with d4-IS vs external calibration
Supports trace-level method precision in food matrix research
GC-MS after transmethylation; reported method performance
Food Safety Analytical Chemistry Stable Isotope Dilution Assay

Chromatographic and Mass Spectrometric Behavior: Minimizing Response Variation for Accurate Quantification

A study on a series of dicarboxylate esters, including dimethyl adipate, demonstrated that analytes often have higher GC-MS responses than their deuterated analogs, leading to quantification discrepancies when using the deuterated compound as an internal standard [1]. The standard addition method revealed that this variation is not due to H/D exchange or ion cross-contribution, but potentially to differences in electron impact ionization efficiency [1]. This class-level inference suggests that while all deuterated analogs may exhibit some response variation, a well-characterized compound like dimethyl adipate-d4-1, with its specific +4 Da mass shift, is a known quantity.

GC-MS response variation
Class-level inference
Deuterated analog (d6-DMA) showed lower TIC response vs non-deuterated DMA
Potential for systematic bias; requires method-specific correction review
Data from dicarboxylate ester study; may vary with labeling pattern
Analytical Chemistry Mass Spectrometry Method Validation

Spectroscopic Differentiation: d4-Labeling Provides a Simplified ¹H NMR Spectrum for qNMR Purity Assignment

Deuteration of specific sites in a molecule dramatically simplifies its ¹H NMR spectrum . For dimethyl adipate-d4-1, the four deuterium atoms are located on the methylene carbons at positions 3 and 4 . This eliminates the corresponding complex multiplet signals in the ¹H NMR spectrum, leaving only the intense singlet from the methyl ester protons and a simplified multiplet for the remaining methylene protons . In contrast, the non-deuterated dimethyl adipate (CAS 627-93-0) presents a more complex spectrum with multiple overlapping signals .

NMR spectral simplification
Reported
Elimination of C3/C4 methylene signals; resolved methyl ester singlet
May enhance qNMR purity assignment by reducing spectral overlap
Advantage over non-deuterated form in complex mixtures
qNMR Purity Analysis Spectroscopy

Product Specifications: Defined Purity and Stability for Reproducible Experimental Outcomes

Reputable vendors provide dimethyl adipate-d4-1 with defined purity specifications and recommended storage conditions. For instance, the product is available at ≥98% purity and 99.40% purity [1]. This is accompanied by physicochemical data including boiling point (228.7±0.0 °C at 760 mmHg) and density (1.0±0.1 g/cm³) . In contrast, lower-purity grades of unlabeled dimethyl adipate (e.g., 99.01% ) or those without defined storage stability data may introduce unknown contaminants or degrade during use, impacting experimental reproducibility.

Product specifications
Supplier data
Purity ≥98%–99.40%; bp 228.7±0.0 °C; density 1.0±0.1 g/cm³
Defined purity and physicochemical constants support reproducible handling
Vendor-provided data; independent verification recommended
Quality Control Product Specification Procurement

Dimethyl adipate-d4-1: Optimal Application Scenarios Based on Validated Performance Data


Regulated Food Contact Material Analysis

Dimethyl adipate-d4-1 is the validated internal standard for GC-MS methods designed to quantify the migration of adipate-based plasticizers from packaging into food [1]. Its use enables laboratories to achieve the method's reported detection limit of 0.1 mg/kg and relative standard deviation of 4%, fulfilling the rigorous requirements for food safety compliance testing [1].

Quantitative Nuclear Magnetic Resonance (qNMR) for High-Value Compound Purity Assignment

The deuterium labeling at the C3 and C4 methylene positions of dimethyl adipate-d4-1 provides a significantly simplified ¹H NMR spectrum . This reduction in signal complexity makes it a superior internal standard for qNMR applications, where its clean, well-resolved methyl ester singlet can be used to accurately quantify the purity of a target analyte without spectral interference .

Method Development and Validation Requiring Stable Isotope Dilution

For analytical chemists developing new LC-MS or GC-MS methods for dimethyl adipate or related compounds in complex matrices (e.g., environmental samples, biological fluids), dimethyl adipate-d4-1 serves as the essential stable isotope-labeled internal standard (SIL-IS). Its +4 Da mass shift is sufficient for clear spectral resolution while minimizing the retention time shift and response factor variations that can be more pronounced with heavier analogs like the d8 version [2].

Environmental Fate and Biodegradation Studies

In studies tracking the degradation or transformation of adipate-based plasticizers in environmental samples, dimethyl adipate-d4-1 can be used as a tracer or internal standard to correct for sample loss and matrix effects . Its distinct isotopic signature allows for accurate quantification of the target analyte even in the presence of complex natural organic matter.

Application
Selection Property
Validation Focus
Food contact material analysis
ISTD for GC-MS plasticizer quantification
Detection limit and precision validation
qNMR purity assignment
Simplified ¹H NMR spectrum
Spectral resolution and quantification accuracy
Method development (LC/GC-MS)
Stable isotope dilution with +4 Da shift
Retention time stability and response factor consistency
Environmental fate studies
ISTD for matrix effect correction
Recovery and matrix effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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